molecular formula C7H11NO2S B101737 Ethyl 4-isothiocyanatobutanoate CAS No. 17126-65-7

Ethyl 4-isothiocyanatobutanoate

Cat. No. B101737
CAS RN: 17126-65-7
M. Wt: 173.24 g/mol
InChI Key: FAGABVVHWPYGBK-UHFFFAOYSA-N
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Description

Ethyl 4-isothiocyanatobutanoate is a chemical compound that belongs to the class of isothiocyanate derivatives. These compounds have been studied for their potential antibacterial and genotoxic activities. Specifically, ethyl 4-isothiocyanatobutanoate has been tested for its effects on Gram-positive bacteria and has shown bactericidal properties at high concentrations. It has also been evaluated for mutagenic effects using the Ames test with Salmonella typhimurium strains TA 98 and TA 100, and no mutagenic effects were observed .

Synthesis Analysis

The synthesis of related compounds, such as ethyl (R)-4-cyano-3-hydroxybutanoate, has been extensively studied due to its importance as a chiral synthon for the side chain of atorvastatin, a cholesterol-lowering drug. Various synthetic strategies have been employed, including both chemical and enzymatic approaches. Enzymatic methods using biocatalysts like halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase have been emphasized due to their ability to produce optically active compounds . Additionally, both enantiomers of ethyl 4-cyano-3-hydroxybutanoate have been prepared using whole-cell catalysis with high enantiomeric excess and yield, demonstrating the potential for large-scale production .

Molecular Structure Analysis

While the specific molecular structure analysis of ethyl 4-isothiocyanatobutanoate is not detailed in the provided papers, the structure of isothiocyanate derivatives typically includes an isothiocyanate group (-N=C=S) attached to a carbon chain. The molecular structure is crucial for the compound's biological activity, as seen in the broad antibacterial effect of 4-hydroxybutyl isothiocyanate, a related compound .

Chemical Reactions Analysis

Isothiocyanate derivatives, including ethyl 4-isothiocyanatobutanoate, are known for their reactivity due to the presence of the isothiocyanate group. This group can react with various nucleophiles, which may contribute to the antibacterial properties observed. The chemical reactivity also plays a role in the synthesis of chiral synthons, where specific functional groups are introduced or modified to achieve the desired optical purity and chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-isothiocyanatobutanoate are not explicitly discussed in the provided papers. However, the properties of isothiocyanate derivatives generally include being liquid at room temperature and having a characteristic pungent odor. The solubility in water and organic solvents, boiling points, and melting points can vary depending on the specific structure of the alkyl or aryl group attached to the isothiocyanate functionality. These properties are important for the practical application and handling of these compounds in both laboratory and industrial settings .

Scientific Research Applications

Antibacterial and Genotoxic Activities

Ethyl 4-isothiocyanatobutanoate has been studied for its antibacterial and genotoxic activities. Research has shown that it possesses antibacterial properties, particularly effective against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli. Notably, it produces a bactericidal effect in Gram-positive bacteria and has been found to be non-mutagenic in standard Ames test conditions (Šovčíková et al., 2008).

Antiproliferative Activity and Potential Anti-Cancer Properties

Ethyl 4-isothiocyanatobutanoate demonstrates significant antiproliferative activity. Studies on HeLa cells have indicated a dose-dependent inhibitory action, leading to decreased cell proliferation and DNA accumulation. Additionally, it has been shown to produce significant growth inhibition in transplanted sarcoma cells, suggesting its potential as an anti-cancer drug (Horáková et al., 1993).

Altered Signalling and Lysosomal Export in Cancer Cells

Further research on Ethyl 4-isothiocyanatobutanoate focuses on its effects on signaling pathways in cancer cells. It has been observed to cause alterations in mitogen-activated protein kinases and changes in several anti- and pro-apoptotic molecules in human ovarian carcinoma cells. This includes lysosomal protein LAMP-1 alterations, indicating its role in affecting cellular signaling pathways in cancer (Duraj et al., 2009).

Immunotoxicity Studies

Ethyl 4-isothiocyanatobutanoate has also been evaluated for its immunotoxicity. Studies in male Wistar rats revealed that its administration does not exhibit immunotoxic effects at certain doses. This suggests its relative safety in terms of immune system impact, particularly when considered for potential therapeutic applications (Tulinská et al., 2000).

Apoptotic Effects and DNA Damage

The compound has been shown to induce DNA strand breaks and increase apoptosis, particularly in mismatch repair-proficient and -deficient cell lines. This suggests its role in inducing cellular stress and potential use in cancer therapy (Bodo et al., 2006).

Synergy with Chemotherapeutic Agents

Ethyl 4-isothiocyanatobutanoate enhances the sensitivity of ovarian carcinoma cells to cisplatin, demonstrating its potential as an adjunct in cancer therapy. This synergistic effect correlates with its ability to stimulate apoptosis, making it a candidate for further studies in ovarian carcinoma treatment (Bodo et al., 2005).

properties

IUPAC Name

ethyl 4-isothiocyanatobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-2-10-7(9)4-3-5-8-6-11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGABVVHWPYGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169051
Record name Ethyl 4-isothiocyanatobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-isothiocyanatobutanoate

CAS RN

17126-65-7
Record name Butanoic acid, 4-isothiocyanato-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17126-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-isothiocyanatobutanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-isothiocyanatobutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17126-65-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
K Horáková, S Jantová, M Stred'anský… - Anti-Cancer …, 1993 - journals.lww.com
A new isothiocyanate (ITC) derivate ethyl 4-isothiocyanatobutanoate (E-4IB) induces an immediate dose-dependent inhibitory action on the division of HeLa cells in the concentration …
Number of citations: 9 journals.lww.com
J Bodo, J Jakubikova, I Chalupa, Z Bartosova… - Apoptosis, 2006 - Springer
The effect of synthetic isothiocyanate ethyl-4-isothiocyanatobutanoate (E-4IB) on survival of mismatch repair-proficient TK6 and -deficient MT1 cell lines as well as the influence of …
Number of citations: 16 link.springer.com
J Tulinska, A Sovcikova, A Liskova, J Kubova… - Toxicology, 2000 - Elsevier
… The objective of this study was to ascertain the immune parameters of rats exposed to ethyl-4-isothiocyanatobutanoate (E-4IB). Isothiocyanates (ITCs) are known as natural or synthetic …
Number of citations: 6 www.sciencedirect.com
A Sovcikova, J Tulinska, I Chalupa, A Liskova… - International …, 2002 - Elsevier
Isothiocyanates (ITCs) have been isolated from plants. Naturally occurring and synthetic ITCs are known as effective chemopreventive agents. Ethyl 4-isothiocyanatobutanoate (E-4IB) …
Number of citations: 4 www.sciencedirect.com
J Bodo, J Chovancova, L Hunakova, J Sedlak - Neoplasma, 2005 - researchgate.net
… The present study shows a new synthetic ITC derivate ethyl 4-isothiocyanatobutanoate (E-4IB) as an effective modulator of cellular proliferation and inducer of apoptosis with potential …
Number of citations: 25 www.researchgate.net
A Šovčíková, M Mikulášová, K Horáková, L Floch - Folia microbiologica, 2001 - Springer
… highest tested concentrations of ethyl 4-isothiocyanatobutanoate and 4-hydroxybutyl isothiocyanate produced a bacteriocidal effect in Gram-positive bacteria. The compounds showed …
Number of citations: 11 link.springer.com
L Floch, J Kuban, A Gogova, T Jakubik… - Chem Pap-Chem …, 1997 - chempap.org
Nine original 4-isothiocyanatobutanoate esters have been synthesized by thiophosgene or dithiocarbamate methods. Purity and structure of compounds synthesized were verified by …
Number of citations: 5 chempap.org
K Busanyova, K Horakova, M Repiska… - Folia Histochemica et …, 1997 - agro.icm.edu.pl
Cytotoxic activity of ethyl-4-isothiocyanatobutanoate and its synthetic derivatives on HeLa cells - Folia Histochemica et Cytobiologica. Supplement - Tom 35, Numer 2 (1997) - AGRO …
Number of citations: 3 agro.icm.edu.pl
J Bodo, L Hunakova, P Kvasnicka, J Jakubikova… - British journal of …, 2006 - nature.com
… A new synthetic isothiocyanate (ITC) derivative, ethyl 4-isothiocyanatobutanoate (E-4IB), appeared to be an effective modulator of cellular proliferation and potent inducer of apoptosis. …
Number of citations: 22 www.nature.com
J Duraj, L Hunakova, J Bodo, J Jakubikova… - Neoplasma, 2009 - europepmc.org
… The aim of this study was to compare the effect of a new synthetic isothiocyanate derivative, ethyl 4-isothiocyanatobutanoate (E-4IB) and cisplatin (CDDP) in CDDP-sensitive human …
Number of citations: 7 europepmc.org

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